N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-(3-methoxyphenyl)-1,2,4-thiadiazole. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Uniqueness
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to its specific combination of a thiadiazole ring with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3O3S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)12-15-14(21-17-12)16-13(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
UDFFRCBSSHZGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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